molecular formula C11H14ClN3O2 B596002 tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 1211581-47-3

tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Cat. No.: B596002
CAS No.: 1211581-47-3
M. Wt: 255.702
InChI Key: GMGOBQAMJNTCPN-UHFFFAOYSA-N
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Description

“tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines, including “this compound”, has been described in various research . The synthesis often involves multiple steps and the use of various reagents .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrolo[3,4-d]pyrimidine core . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” can be complex and involve multiple steps . The reactions often involve the use of various reagents and catalysts .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can vary depending on the specific synthesis process and the presence of any additional functional groups .

Scientific Research Applications

Synthesis and Characterization

This chemical is utilized in the synthesis of various pyrrolopyrimidine derivatives, which are of interest for their potential biological activities and as intermediates in the synthesis of more complex chemical entities. For instance, the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butylglycinate has been studied, leading to the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These compounds have been characterized using NMR spectroscopy, chromatography mass spectrometry, and elemental analysis, highlighting their potential as precursors for biologically active compounds (Zinchenko et al., 2018).

Structural Analysis

The crystal and molecular structure of related compounds have been determined through X-ray crystallographic analysis, providing insights into their molecular conformation and stability. For example, the structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate has been reported, revealing imposed mirror symmetry and a chair conformation of the hexahydropyrimidine ring (Dong et al., 1999).

Novel Synthetic Routes

Research has also focused on developing new synthetic routes for the preparation of pyrrolopyrimidine derivatives. A study described a preparatively convenient and efficient synthetic route to new 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives, highlighting the versatility of tert-butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate in facilitating the synthesis of a variety of heterocyclic compounds (Litvinchuk et al., 2021).

Potential in Drug Discovery

The compound and its derivatives have been implicated in the synthesis of novel molecules with potential therapeutic applications. For instance, the synthesis of fluorinated pyrrolo[2,3-b]pyridines was aimed at developing new adenosme deaminase (ADA) and inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors, showcasing the compound's role in the creation of new drugs (Iaroshenko et al., 2009).

Future Directions

The future directions for research on “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” and related compounds could include the development of new pyrimidines as anti-inflammatory agents . There is also potential for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

tert-butyl 2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-11(2,3)17-10(16)15-5-7-4-13-9(12)14-8(7)6-15/h4H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGOBQAMJNTCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735297
Record name tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211581-47-3
Record name tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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